3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid is a compound with a unique structure that includes a dioxothiolan ring and an amino acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid typically involves the reaction of a thiolactone with an amino acid derivative. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the dioxothiolan ring and the attachment of the amino acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as crystallization or chromatography to obtain the compound in high purity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothiolan ring to a thiol group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various alkylated derivatives .
Wissenschaftliche Forschungsanwendungen
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid involves its interaction with specific molecular targets and pathways. The dioxothiolan ring and amino acid moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
β-Alanine: A naturally occurring beta amino acid with a similar structure but lacking the dioxothiolan ring.
C2-Symmetric Amino Acid Amide Derivatives: These compounds share structural similarities and are used in organocatalysis.
Uniqueness
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid is unique due to the presence of the dioxothiolan ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other amino acids and related compounds, making it valuable for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H13NO4S |
---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
3-[[(3S)-1,1-dioxothiolan-3-yl]amino]propanoic acid |
InChI |
InChI=1S/C7H13NO4S/c9-7(10)1-3-8-6-2-4-13(11,12)5-6/h6,8H,1-5H2,(H,9,10)/t6-/m0/s1 |
InChI-Schlüssel |
IKVXZBQFTASZSZ-LURJTMIESA-N |
Isomerische SMILES |
C1CS(=O)(=O)C[C@H]1NCCC(=O)O |
Kanonische SMILES |
C1CS(=O)(=O)CC1NCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.